3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid
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Overview
Description
3-[[[[(4-ETHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[[(4-ETHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Involving the reaction of 4-ethylphenol with acetyl chloride to form 4-ethylphenoxyacetyl chloride.
Amidation Reactions: The intermediate 4-ethylphenoxyacetyl chloride is then reacted with thiosemicarbazide to form the thioxomethyl derivative.
Coupling Reactions: Finally, the thioxomethyl derivative is coupled with 2-methylbenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[[[(4-ETHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxomethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[[[(4-ETHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[[[(4-ETHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the thioxomethyl group may interact with thiol-containing enzymes, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[[(4-METHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID
- 3-[[[[(4-ETHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-4-METHYL-BENZOIC ACID
Uniqueness
The uniqueness of 3-[[[[(4-ETHYLPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20N2O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-3-13-7-9-14(10-8-13)25-11-17(22)21-19(26)20-16-6-4-5-15(12(16)2)18(23)24/h4-10H,3,11H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
IFHQJSPVWQVDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Origin of Product |
United States |
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